molecular formula C16H12O4 B191466 Isoformononetin CAS No. 486-63-5

Isoformononetin

Cat. No. B191466
Key on ui cas rn: 486-63-5
M. Wt: 268.26 g/mol
InChI Key: LNIQZRIHAMVRJA-UHFFFAOYSA-N
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Patent
US07368434B2

Procedure details

To a solution of 5.1 g of daidzein (20.06 mmol) in 40 ml of DMSO was added 3.5 g of anhydrous K2CO3 (25.4 mmol) and 6 ml of iodomethane (96.4 mmol). The mixture was stirred at room temperature for 2 hours and then poured into ice water to precipitate product. Precipitates were extracted with ethyl acetate, dried by flash evaporation and purified on a Sephadex LH-20 column (chloroform:methanol/7:3). Final product was recrystallized from acetone to give 2.3 g of crystalline analog 2, a yield of 45.1% (w/w): mp 210-211° C.; 1H NMR (DMSO-d6) δ 3.89 (—OCH3), 6.81 (d, 2H, J=8.43 Hz, 3′, 5′-H), 7.05 (dd, 1H, J=8.89, 2.39 Hz, 6-H), 7.11 (d, 1H, J=2.07 Hz, 8-H), 7.39 (d, 2H, J=8.62 Hz, 2′, 6′-H), 8.01 (d, 1H, J=8.87 Hz; 5-H), 8.35 (s, 1H, 2-H), 9.54 (s, 1H, 4′-OH). Anal. (C16H12O4) for C, H. Cacld: 71.64, 4.51; found: 71.24, 4.47.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:19])[CH:2]=1.[C:20]([O-])([O-])=O.[K+].[K+].IC>CS(C)=O>[CH3:20][O:18][C:12]1[CH:11]=[C:10]2[C:15]([C:16](=[O:17])[C:7]([C:6]3[CH:5]=[CH:4][C:3]([OH:19])=[CH:2][CH:1]=3)=[CH:8][O:9]2)=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
reactant
Smiles
IC
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate product
CUSTOM
Type
CUSTOM
Details
Precipitates
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried by flash evaporation
CUSTOM
Type
CUSTOM
Details
purified on a Sephadex LH-20 column (chloroform:methanol/7:3)
CUSTOM
Type
CUSTOM
Details
Final product was recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to give 2.3 g of crystalline analog 2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C2C(C(=COC2=C1)C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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